molecular formula C13H11ClFN B3198681 (3-Chlorophenyl)(4-fluorophenyl)methanamine CAS No. 1016506-75-4

(3-Chlorophenyl)(4-fluorophenyl)methanamine

Cat. No.: B3198681
CAS No.: 1016506-75-4
M. Wt: 235.68 g/mol
InChI Key: OFVIEVPRFQMULF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chlorophenyl)(4-fluorophenyl)methanamine (CAS 1016506-75-4) is a secondary amine with a molecular weight of 235.68 g/mol and the molecular formula C13H11ClFN . This compound features a diarylmethanamine scaffold, where a methanamine backbone is substituted with a 3-chlorophenyl and a 4-fluorophenyl group . The presence of these electron-withdrawing halogen atoms (chlorine and fluorine) at distinct positions on the aromatic rings is known to significantly influence the molecule's physicochemical properties, such as its lipophilicity and electronic profile, which are critical for its behavior in biological systems . This scaffold is recognized in medicinal chemistry research for its potential as a building block for compounds with biological activity. Structural analogues based on the diarylmethanamine core have been identified as key intermediates in the synthesis of agents with dual activity against both asexual and sexual parasite stages of Plasmodium falciparum , highlighting its value in antimalarial drug discovery campaigns . The compound is provided for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle all chemicals with appropriate safety precautions .

Properties

IUPAC Name

(3-chlorophenyl)-(4-fluorophenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFN/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8,13H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVIEVPRFQMULF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)(4-fluorophenyl)methanamine typically involves the reaction of 3-chlorobenzaldehyde with 4-fluoroaniline in the presence of a reducing agent. One common method is the reductive amination process, where the aldehyde and amine react in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)(4-fluorophenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. For instance, derivatives of methanamine have been synthesized and evaluated for their activity against the Tobacco Mosaic Virus (TMV). Certain derivatives exhibited up to 50% inhibition of TMV, indicating that modifications in the aryl substituents can enhance antiviral efficacy .

Synthesis of Anticancer Agents
The compound has also been investigated for its role in synthesizing anticancer agents. Research indicates that compounds with similar structures can modulate protein kinase activities, which are crucial for cancer cell proliferation . The ability to modify substituents allows for the design of targeted therapies.

Agricultural Applications

Herbicidal Properties
Compounds derived from (3-Chlorophenyl)(4-fluorophenyl)methanamine have shown promise as herbicides. The structural features of these compounds contribute to their effectiveness in inhibiting plant growth, making them candidates for further development in agricultural chemistry .

Materials Science

Fluorinated Compounds in Drug Discovery
Fluorinated derivatives of methanamine are increasingly used in drug discovery due to their unique properties. The incorporation of fluorine enhances the biological activity and metabolic stability of pharmaceutical compounds . This has led to the exploration of this compound as a scaffold for developing new drugs.

Data Tables

Application Area Description References
Medicinal ChemistryAntiviral activity against TMV; potential anticancer applications through kinase modulation.
Agricultural ChemistryHerbicidal properties demonstrated in various studies; potential for development as a commercial herbicide.
Materials ScienceUtilization in drug discovery; fluorinated derivatives improve biological activity and stability.

Case Studies

Case Study 1: Antiviral Activity Evaluation
In a study published in 2010, researchers synthesized several sulfonamide derivatives based on this compound and tested them for antiviral properties against TMV. The results indicated that specific substitutions significantly enhanced antiviral activity, paving the way for further investigations into structure-activity relationships .

Case Study 2: Synthesis of Anticancer Compounds
A recent patent application described the synthesis of compounds derived from this compound aimed at modulating protein kinase activity. These compounds were shown to inhibit cancer cell proliferation effectively, demonstrating the compound's versatility in medicinal applications .

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)(4-fluorophenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key compounds with structural similarities to (3-Chlorophenyl)(4-fluorophenyl)methanamine, along with their biological activities and references:

Compound Name Core Structure Substituents Biological Activity/Application Reference
This compound Methanamine 3-ClPh, 4-FPh Not explicitly reported N/A
5-(3-ClPh)-4-(4-FPh)-1,2,4-triazole-3-thione Triazole-thione 3-ClPh, 4-FPh Anticonvulsant (ED₅₀ = 35.2 mg/kg)
[1-(3-ClPh)ethyl][1-(4-FPh)ethyl]amine Ethylamine 3-ClPh, 4-FPh (ethyl-linked) Structural analog; activity unreported
1-(4-Fluorophenyl)methanamine hydrochloride Methanamine 4-FPh Intermediate in GABA transporter synthesis
N-((4-FPh)-1-phenyl-1H-pyrazole-4-yl)methylene methanamine Pyrazole-methylene 4-FPh Selective MAO-B inhibitor (pIC₅₀ = 3.47)
[1-(3-ClPh)cyclopropyl]methanamine Methanamine-cyclopropyl 3-ClPh (cyclopropyl-linked) Intermediate in guanidine synthesis

Key Observations

Impact of Core Structure :

  • The triazole-thione derivative () demonstrates potent anticonvulsant activity (ED₅₀ = 35.2 mg/kg), suggesting that the triazole ring enhances target engagement compared to the methanamine backbone .
  • Pyrazole-based analogs () exhibit MAO-B inhibition, highlighting the role of heterocyclic cores in modulating enzyme selectivity .

Substituent Effects :

  • The 3-chlorophenyl and 4-fluorophenyl groups are recurrent motifs in bioactive compounds. For example, derivatives with these substituents on a triazole-thione scaffold () or pyrazole-methylene backbone () show divergent activities, emphasizing the importance of scaffold-substituent synergy.
  • Single-substituent analogs , such as 1-(4-fluorophenyl)methanamine (), serve as intermediates but lack the dual electronic effects conferred by combining Cl and F substituents .

Physicochemical Properties :

  • The ethyl-linked analog () introduces steric bulk, which may reduce bioavailability compared to the methanamine backbone .
  • Hydrochloride salts (e.g., ) improve solubility, a factor critical for in vivo efficacy .

Pharmacological Trends

  • Anticonvulsant Activity : The triazole-thione derivative () outperforms simpler methanamine analogs, likely due to enhanced hydrogen bonding and π-π stacking from the heterocyclic core .
  • Enzyme Inhibition: Pyrazole-methylene derivatives () achieve nanomolar MAO-B inhibition, suggesting that electron-withdrawing substituents (e.g., F) fine-tune enzyme affinity .

Biological Activity

(3-Chlorophenyl)(4-fluorophenyl)methanamine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features both chlorine and fluorine substituents, which are known to influence its pharmacological properties. The following sections will explore its biological activities, including antibacterial, antifungal, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.

Antibacterial Activity

Research indicates that compounds with similar structural features exhibit significant antibacterial properties. For example, derivatives of triazole compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest promising antibacterial activity:

Compound NameMIC (µg/mL)Bacterial Strain
This compound32-512S. aureus, E. coli
(5-(3-Bromophenyl)-1H-1,2,4-triazol-3-yl)(2-fluorophenyl)methanamine15-200K. pneumoniae
(5-(2-Nitrophenyl)-1H-1,2,4-triazol-3-yl)(4-chlorophenyl)methanamine20-150C. albicans

These results indicate that the compound may inhibit bacterial growth effectively, making it a candidate for further investigation in antibacterial therapies .

Antifungal Activity

The antifungal properties of similar compounds have also been explored. For instance, triazole derivatives have been documented to show antifungal activity against Candida species:

Compound NameMIC (µg/mL)Fungal Strain
This compound50-100C. albicans
(5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)(3-fluorophenyl)methanamine40-80A. niger

The data suggests that the compound may possess antifungal properties that warrant further investigation .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays. In vitro studies have shown cytotoxic effects against different cancer cell lines:

Cell LineIC50 (µM)
U-87 glioblastoma15
MDA-MB-231 breast cancer25

These findings suggest that the compound may induce apoptosis in cancer cells, highlighting its potential as an anticancer agent .

Case Studies

  • Antibacterial Efficacy : A study on structurally similar compounds demonstrated significant inhibition of bacterial growth in vitro, with specific emphasis on the role of halogen substitutions in enhancing activity against resistant strains.
  • Anticancer Mechanism : Research focused on the mechanism of action revealed that the compound could interfere with cellular signaling pathways involved in proliferation and survival of cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Chlorophenyl)(4-fluorophenyl)methanamine
Reactant of Route 2
Reactant of Route 2
(3-Chlorophenyl)(4-fluorophenyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.